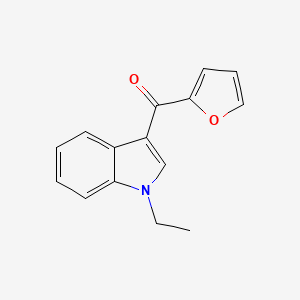![molecular formula C15H19N5O5 B4743129 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-MORPHOLINO-2-FURAMIDE](/img/structure/B4743129.png)
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-MORPHOLINO-2-FURAMIDE
Descripción general
Descripción
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-MORPHOLINO-2-FURAMIDE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-MORPHOLINO-2-FURAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with morpholine in the presence of a suitable base.
Formation of the Furamide Moiety: The final step involves the formation of the furamide group through a condensation reaction between the pyrazole-morpholine intermediate and a furan derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-MORPHOLINO-2-FURAMIDE undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Condensation: The furamide moiety can participate in condensation reactions with various aldehydes and ketones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Morpholine, suitable base (e.g., sodium hydride).
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Various substituted morpholine derivatives.
Condensation: Formation of complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-MORPHOLINO-2-FURAMIDE is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-MORPHOLINO-2-FURAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring may facilitate binding to specific receptors or enzymes, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3,5-DIMETHYL-4-NITRO-1H-PYRAZOLE: Lacks the morpholine and furamide moieties, making it less versatile in terms of chemical reactivity and biological activity.
N-MORPHOLINO-2-FURAMIDE: Lacks the pyrazole ring, resulting in different chemical and biological properties.
5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-MORPHOLINO-2-FURAMIDE: Lacks the nitro group, which may reduce its potential for certain types of chemical reactions and biological activities.
Uniqueness
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-MORPHOLINO-2-FURAMIDE is unique due to the combination of the pyrazole, nitro, morpholine, and furamide moieties. This combination imparts a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-morpholin-4-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5/c1-10-14(20(22)23)11(2)19(16-10)9-12-3-4-13(25-12)15(21)17-18-5-7-24-8-6-18/h3-4H,5-9H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYIKCOESBDFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN3CCOCC3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


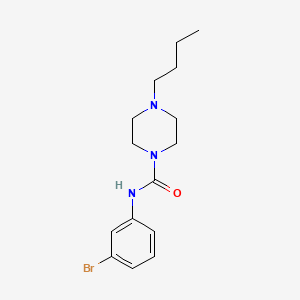
![1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-METHYL-1-BUTANONE](/img/structure/B4743056.png)
![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4743063.png)
![(Z)-2-cyano-N-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B4743066.png)
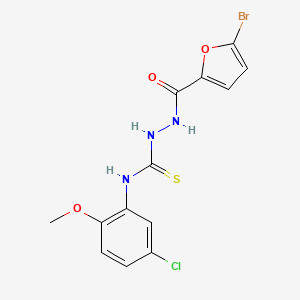
![4-OXO-4-[(3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]BUTANOIC ACID](/img/structure/B4743081.png)
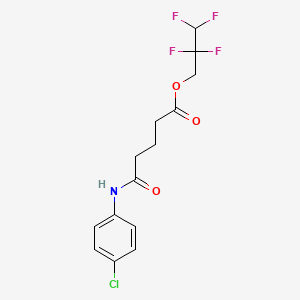

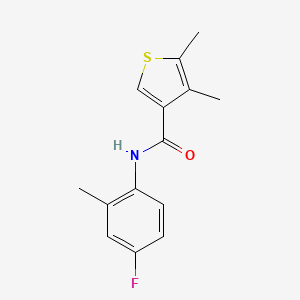

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B4743105.png)
![N-[3-(dimethylamino)propyl]-1-(4-methoxyphenyl)cyclopentane-1-carboxamide](/img/structure/B4743115.png)

